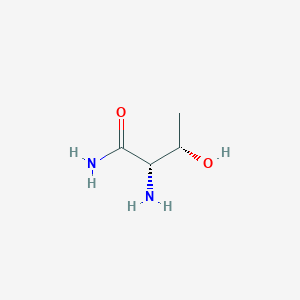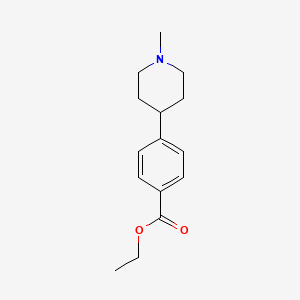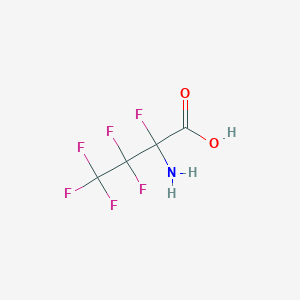![molecular formula C7H6N2S B13116669 7H-Thiopyrano[2,3-d]pyrimidine CAS No. 874-28-2](/img/structure/B13116669.png)
7H-Thiopyrano[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7H-Thiopyrano[2,3-d]pyrimidine is a heterocyclic compound that features a fused ring system combining a thiopyran and a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Thiopyrano[2,3-d]pyrimidine typically involves multicomponent reactions. One common method is the Knoevenagel-Michael cyclocondensation of barbituric acid or 1,3-dimethylbarbituric acid with malononitrile and arylaldehyde derivatives. This reaction is carried out in aqueous ethanol at room temperature using photo-excited state functions generated from Na2 eosin Y as direct hydrogen atom transfer (HAT) catalysts under visible light in an air atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the Knoevenagel-Michael cyclocondensation reaction suggests potential for industrial application. The reaction’s high atom economy, energy efficiency, and operational simplicity make it suitable for large-scale synthesis .
化学反应分析
Types of Reactions: 7H-Thiopyrano[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiopyrano moiety to a dihydrothiopyrano structure.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiopyrano derivatives.
Substitution: Various substituted pyrimidine derivatives.
科学研究应用
7H-Thiopyrano[2,3-d]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a scaffold for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
作用机制
The mechanism of action of 7H-Thiopyrano[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .
相似化合物的比较
7H-Pyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity.
Pyrano[2,3-d]pyrimidine: Used in photochemical synthesis and has applications in green chemistry.
2-Thioxopyrimidine: Exhibits diverse biological activities, including antioxidant and antimicrobial properties.
Uniqueness: 7H-Thiopyrano[2,3-d]pyrimidine is unique due to its fused thiopyran and pyrimidine rings, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its potential for diverse chemical modifications and biological applications makes it a valuable compound in medicinal chemistry and related fields.
属性
CAS 编号 |
874-28-2 |
|---|---|
分子式 |
C7H6N2S |
分子量 |
150.20 g/mol |
IUPAC 名称 |
7H-thiopyrano[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H6N2S/c1-2-6-4-8-5-9-7(6)10-3-1/h1-2,4-5H,3H2 |
InChI 键 |
LJDXGHMZMKRRDX-UHFFFAOYSA-N |
规范 SMILES |
C1C=CC2=CN=CN=C2S1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{2-[2-(2-{2-[2-(2-Ethoxy-ethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethoxy}-ethanol](/img/structure/B13116598.png)
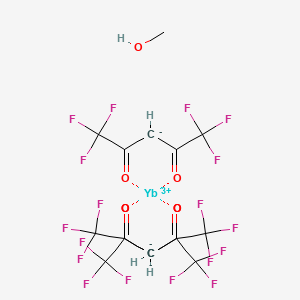
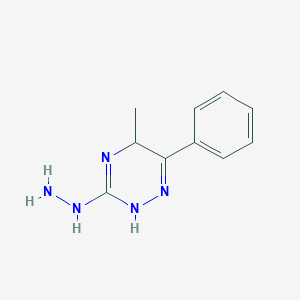
![1,2,5,6-Tetramethyl-1H-imidazo[4,5-B]pyrazine](/img/structure/B13116645.png)
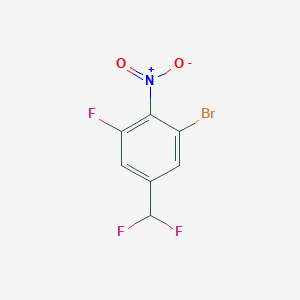
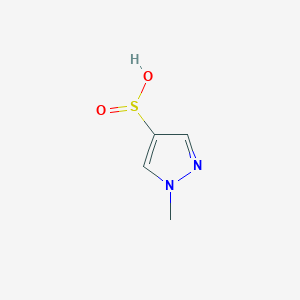
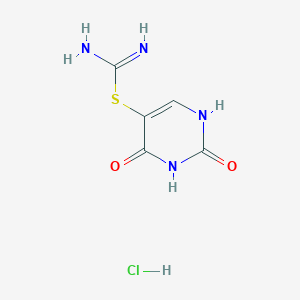
![Methyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13116657.png)
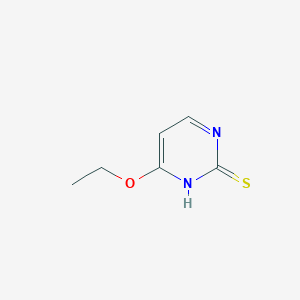
![2-(Pyrazolo[1,5-a]pyridin-3-yl)acetamide](/img/structure/B13116667.png)

